4-Aminopicolinamide-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminopicolinamide-13C,15N2 is a labeled compound used in various scientific research applications. It is a derivative of picolinamide, where the carbon and nitrogen atoms are isotopically labeled with 13C and 15N, respectively. This labeling allows for detailed studies in fields such as chemistry, biology, and medicine, providing insights into molecular interactions and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopicolinamide-13C,15N2 typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of 4-aminopicolinic acid with isotopically labeled ammonia (15NH3) and carbon dioxide (13CO2) under controlled conditions. The reaction is carried out in a solvent such as water or methanol, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction parameters. The final product is purified using techniques such as crystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Aminopicolinamide-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-Aminopicolinamide-13C,15N2 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and interactions.
Medicine: Utilized in drug development and pharmacokinetics to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Aminopicolinamide-13C,15N2 involves its interaction with specific molecular targets. The isotopic labels allow researchers to track the compound’s behavior in various environments. In biological systems, it may interact with enzymes or receptors, providing insights into metabolic pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
4-Aminopicolinamide: The non-labeled version of the compound.
4-Aminopyridine: A structurally similar compound with different functional groups.
Picolinamide: The parent compound without the amino group.
Uniqueness
4-Aminopicolinamide-13C,15N2 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The labeled atoms allow for precise tracking and analysis, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
140.12 g/mol |
IUPAC Name |
4-(15N)azanylpyridine-2-(15N)carboxamide |
InChI |
InChI=1S/C6H7N3O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10)/i6+1,7+1,8+1 |
InChI Key |
QKNCZYUYGMWQPB-TTXLGWKISA-N |
Isomeric SMILES |
C1=CN=C(C=C1[15NH2])[13C](=O)[15NH2] |
Canonical SMILES |
C1=CN=C(C=C1N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.